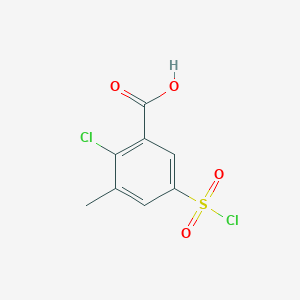

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid

Vue d'ensemble

Description

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is an aromatic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, characterized by the presence of chlorine and chlorosulfonyl groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl). The process can be summarized as follows:

Chlorination: 3-methylbenzoic acid is treated with a chlorinating agent to introduce the chlorine atom at the 2-position.

Sulfonation: The chlorinated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Reduction: The compound can be reduced to remove the chlorosulfonyl group, yielding different products depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine or chlorosulfonyl groups.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-hydroxy-5-(chlorosulfonyl)-3-methylbenzoic acid or 2-chloro-5-(sulfonyl)-3-methylbenzoic acid can be formed.

Hydrolysis: The major product is 2-chloro-5-sulfonic acid-3-methylbenzoic acid.

Reduction: The major product is 2-chloro-3-methylbenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Hypolipemic Agent:

Research indicates that derivatives of 2-chloro-5-(chlorosulfonyl)-3-methylbenzoic acid exhibit hypolipemic properties, which can lower blood cholesterol levels in mammals. A notable study demonstrated that certain sulfamoylbenzoic acids derived from this compound showed significant reductions in plasma cholesterol and triglycerides in clinical trials involving hyperlipidemic patients .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. Studies have shown that chlorine-containing compounds, including derivatives of this compound, possess enhanced antibacterial activity against various pathogens, including E. coli. The presence of sulfonamide groups has been linked to increased potency against these bacteria .

Synthetic Applications

Organic Synthesis:

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in Friedel-Crafts sulfonylation reactions, where it acts as a sulfonylating agent due to its electrophilic nature.

Reactivity:

The compound can undergo substitution reactions, where the chlorosulfonyl group can be replaced with other functional groups under specific conditions. Additionally, reduction reactions can convert the chlorosulfonyl group into sulfonamides or sulfonic acids, broadening its utility in organic synthesis .

Material Science and Agriculture

Development of Advanced Materials:

In material science, this compound's unique chemical structure allows for the development of materials with specific properties. Its reactivity can be harnessed to create polymers or composites with enhanced performance characteristics .

Agrochemical Applications:

The compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing herbicides or pesticides that target specific plant processes without affecting non-target species.

Case Studies

Clinical Trials on Lipid Reduction:

A series of clinical trials evaluated the efficacy of this compound derivatives in reducing lipid levels among hyperlipidemic patients. Results indicated a significant decrease in total cholesterol and triglycerides when administered at specified dosages over a set period .

Antibacterial Efficacy Studies:

In vitro studies assessed the antibacterial activity of various derivatives against resistant strains of bacteria. One study highlighted a derivative's effectiveness with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, showcasing its potential as a new therapeutic agent .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and chlorosulfonyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The compound can interact with various molecular targets, depending on the specific application and the nature of the substituents introduced during chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid: Similar in structure but with a fluorine atom at the 4-position.

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid: Similar in structure but with a fluorine atom at the 3-position.

2-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid: Similar in structure but with a methyl group at the 4-position.

Uniqueness

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid is unique due to the specific positioning of the chlorine, chlorosulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.

Activité Biologique

2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid, a compound belonging to the class of benzoic acids, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorosulfonyl group and a methyl substituent on a benzoic acid backbone. Its molecular formula is C₇H₆Cl₂O₄S, with a molecular weight of approximately 233.09 g/mol.

Target Interactions

This compound exhibits a broad spectrum of biological activities attributed to its ability to interact with various biological targets. It is particularly noted for its effects on:

- Enzymatic Inhibition : The chlorosulfonyl group may act as an electrophile, leading to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, influencing cellular signaling pathways.

Biochemical Pathways

This compound has been shown to affect several biochemical pathways, including those involved in inflammation and cellular proliferation. Its ability to modulate these pathways highlights its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

- Antibacterial Effects : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed minimum inhibitory concentrations (MIC) indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

- Antifungal Properties : The compound also exhibits antifungal activity against species like Candida albicans, making it a candidate for further investigation in antifungal therapies.

Anticancer Activity

Studies have suggested that this compound may have anticancer properties. Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

The compound's cytotoxicity was evaluated using standard assays, revealing IC50 values that suggest significant potential for further development as an anticancer agent.

Case Studies and Research Findings

- Clinical Trials : A clinical study investigated the effects of this compound on hyperlipidemia. Patients receiving the compound showed significant reductions in plasma cholesterol levels compared to baseline measurements. The study indicated that doses ranging from 0.5 to 1.5 grams per day were effective without significant adverse effects .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and safety profile of this compound. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses.

Propriétés

IUPAC Name |

2-chloro-5-chlorosulfonyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMIWQVVPGTYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.